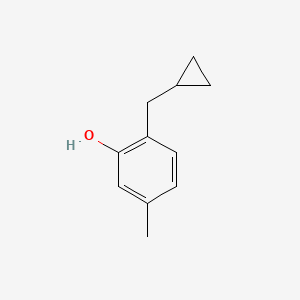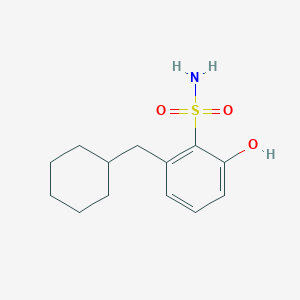
2-Bromo-6-(chloromethyl)-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(chloromethyl)-4-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 6-(chloromethyl)-4-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
2-Bromo-6-(chloromethyl)-4-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the halogens.
Reduction: The major product is 2-Bromo-6-(aminomethyl)-4-nitropyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
科学的研究の応用
2-Bromo-6-(chloromethyl)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound highly reactive in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.
2-Bromo-6-chloromethylpyridine: Lacks the nitro group but shares the bromine and chloromethyl functionalities.
2-Bromo-6-chloro-purine: A purine derivative with bromine and chlorine substituents.
Uniqueness
2-Bromo-6-(chloromethyl)-4-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C6H4BrClN2O2 |
|---|---|
分子量 |
251.46 g/mol |
IUPAC名 |
2-bromo-6-(chloromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3H2 |
InChIキー |
UXOJBGUXBXOXBU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















